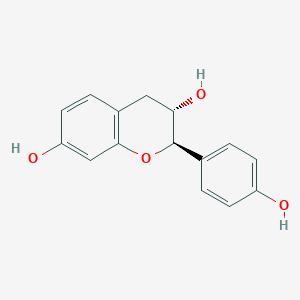
Guibourtinidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guibourtinidol involves the use of flavanone as a starting material. The process typically includes steps such as hydroxylation and cyclization under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plant species. extraction from the heartwood of Cassia abbreviata is a viable method. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Guibourtinidol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities .
Scientific Research Applications
Guibourtinidol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: this compound exhibits antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetics.
Mechanism of Action
The mechanism of action of Guibourtinidol involves its interaction with various molecular targets. It can inhibit the entry of HIV-1 into cells by interacting with cellular membranes and blocking viral entry pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Epicatechin: Another flavan-3-ol with similar antioxidant properties.
Catechin: Known for its presence in green tea and its health benefits.
Epigallocatechin: Found in green tea, with potent antioxidant and anti-inflammatory properties.
Uniqueness: Guibourtinidol is unique due to its specific hydroxylation pattern and its presence in the heartwood of Cassia abbreviata. Its potential anti-HIV activity also sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-6,8,13,15-18H,7H2/t13-,15+/m0/s1 |
InChI Key |
RHYGXRGFSFQNLC-DZGCQCFKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















